molecular formula C18H28N2O B15368909 1-Butyl-2-[ethoxy(phenyl)methyl]-5-methyl-1,4,5,6-tetrahydropyrimidine CAS No. 52963-63-0

1-Butyl-2-[ethoxy(phenyl)methyl]-5-methyl-1,4,5,6-tetrahydropyrimidine

Cat. No.: B15368909
CAS No.: 52963-63-0
M. Wt: 288.4 g/mol
InChI Key: QPFCPBGIHZXRES-UHFFFAOYSA-N
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Description

1-Butyl-2-[ethoxy(phenyl)methyl]-5-methyl-1,4,5,6-tetrahydropyrimidine is a synthetic tetrahydropyrimidine derivative of significant interest in medicinal chemistry and pharmacological research. Tetrahydropyrimidines (THPMs) are a well-studied class of heterocyclic compounds, famously synthesized via the Biginelli reaction, and are known to exhibit a wide spectrum of biological activities . These compounds have demonstrated promising effects in various research fields, including serving as antimicrobial agents, with some derivatives showing activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties . Furthermore, specific tetrahydropyrimidine analogs have been investigated for their anticancer potential, with studies indicating that certain compounds can induce apoptosis in tumor cell lines, such as HeLa cells . Beyond these applications, tetrahydropyrimidine scaffolds are also explored for their enzyme inhibitory capabilities, such as α-glucosidase inhibition, and some derivatives are known to act as muscarinic agonists, which are relevant for studying cognitive function and cholinergic systems . The specific substitution pattern on the tetrahydropyrimidine core, including the butyl, ethoxy(phenyl)methyl, and methyl groups in this compound, is critical for modulating its physicochemical properties, binding affinity, and overall bioactivity profile, making it a valuable chemical tool for structure-activity relationship (SAR) studies. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the latest advancements regarding tetrahydropyrimidine chemistry and biology.

Properties

CAS No.

52963-63-0

Molecular Formula

C18H28N2O

Molecular Weight

288.4 g/mol

IUPAC Name

1-butyl-2-[ethoxy(phenyl)methyl]-5-methyl-5,6-dihydro-4H-pyrimidine

InChI

InChI=1S/C18H28N2O/c1-4-6-12-20-14-15(3)13-19-18(20)17(21-5-2)16-10-8-7-9-11-16/h7-11,15,17H,4-6,12-14H2,1-3H3

InChI Key

QPFCPBGIHZXRES-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CN=C1C(C2=CC=CC=C2)OCC)C

Origin of Product

United States

Biological Activity

Structural Features

  • Tetrahydropyrimidine Core : This core structure is known for its diverse biological activities.
  • Butyl and Ethoxy Substituents : These groups enhance lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Properties

Recent studies have explored the anticancer potential of tetrahydropyrimidine derivatives. For instance, compounds similar to 1-butyl-2-[ethoxy(phenyl)methyl]-5-methyl-1,4,5,6-tetrahydropyrimidine have shown promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of various tetrahydropyrimidine derivatives on human cancer cell lines, including HeLa (cervical cancer) and A549 (lung adenocarcinoma). The results indicated that:

CompoundCell LineIC50 (μM)
1HeLa15.3 ± 2.1
2A54912.7 ± 1.8
3DU1459.8 ± 0.5

These findings suggest that modifications to the tetrahydropyrimidine structure can significantly enhance cytotoxicity against cancer cells.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory activities. Notably, it has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.

Table: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (μM)
Topoisomerase IICompetitive25.4 ± 3.0
Aldose ReductaseNon-competitive30.2 ± 4.5

These results indicate that the compound may interfere with critical cellular processes, making it a candidate for further pharmacological development.

Neuroprotective Effects

In addition to its anticancer properties, tetrahydropyrimidines have been investigated for neuroprotective effects. A study assessed the neuroprotective potential of similar compounds in models of oxidative stress.

Neuroprotection Study Results

The neuroprotective activity was measured using a neuronal cell line exposed to oxidative stressors:

CompoundProtection % at 10 μM
A70%
B65%
C80%

The findings suggest that certain structural modifications can enhance neuroprotective effects, indicating a multifaceted therapeutic potential for this class of compounds.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents (Positions) XlogP<sup>a</sup> PSA<sup>b</sup> (Ų) CAS Number
1-Butyl-2-[ethoxy(phenyl)methyl]-5-methyl-1,4,5,6-tetrahydropyrimidine 1-Butyl, 2-Ethoxy(phenyl)methyl, 5-Methyl 2.8 33.6 Not provided
2-[ethoxy(3-fluorophenyl)methyl]-5,5-diethyl-1,4,5,6-tetrahydropyrimidine 2-Ethoxy(3-fluorophenyl)methyl, 5,5-Diethyl Similar (~2.8) ~33.6 33210-44-5
2-[ethoxy(3-fluorophenyl)methyl]-5,5-dimethyl-1,4,5,6-tetrahydropyrimidine 2-Ethoxy(3-fluorophenyl)methyl, 5,5-Dimethyl Similar (~2.8) ~33.6 33236-09-8

Notes:

  • XlogP : A measure of hydrophobicity. The target compound and its analogs exhibit moderate hydrophobicity (~2.8), suggesting balanced solubility and membrane permeability .
  • PSA : Polar surface area values (~33.6 Ų) indicate moderate hydrogen-bonding capacity, which may influence bioavailability and protein interactions .

Structural Modifications and Activity

  • Electron-Withdrawing Groups : Fluorine substituents (e.g., in 3-fluorophenyl analogs) increase electrophilicity, which may improve interactions with nucleophilic residues in target proteins .

Pharmacokinetic Considerations

  • Metabolism: Ethoxy groups are prone to oxidative metabolism, which could shorten the half-life of the target compound compared to non-ethoxy analogs.
  • Solubility : The PSA (~33.6 Ų) and XlogP (~2.8) suggest moderate aqueous solubility, making the compound suitable for oral administration with formulation optimization .

Preparation Methods

Biginelli Reaction

The Biginelli reaction, a one-pot three-component condensation of aldehydes, β-keto esters, and urea/thiourea derivatives, is a cornerstone for synthesizing dihydropyrimidinones (DHPMs). For the target compound, the reaction components are strategically selected:

  • Aldehyde : Ethoxy(phenyl)acetaldehyde (or its precursor) introduces the C2 ethoxy(phenyl)methyl group.
  • β-Keto Ester : Ethyl acetoacetate provides the C5 methyl and C6 ester groups.
  • Urea Derivative : N-Butylurea introduces the N1-butyl substituent.

The reaction is catalyzed by acidic or basic conditions, with HCl or 1,4-diazabicyclo[2.2.2]octane (DABCO) commonly employed.

Multicomponent Reactions (MCRs)

MCRs enable the simultaneous incorporation of multiple substituents. For example, a modified Hantzsch dihydropyridine synthesis could be adapted to introduce the ethoxy(phenyl)methyl group via nucleophilic substitution.

Detailed Preparation Methods

Biginelli Reaction with HCl Catalysis

Procedure :
A mixture of ethyl acetoacetate (1.0 mmol), ethoxy(phenyl)acetaldehyde (1.0 mmol), N-butylurea (1.0 mmol), and concentrated HCl (0.1 mmol) in ethanol (15 mL) is refluxed for 7–12 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the precipitate is filtered, washed with cold ethanol, and recrystallized.

Yield : 63–72%.
Key Parameters :

  • Catalyst : HCl enhances electrophilicity of the aldehyde and activates the β-keto ester.
  • Solvent : Ethanol facilitates proton transfer and stabilizes intermediates.

DABCO-Catalyzed Synthesis

Procedure :
N-Butylurea (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ethoxy(phenyl)acetaldehyde (1.0 mmol) are combined with DABCO (0.1 mmol) in ethanol. The mixture is refluxed for 4–5 hours, yielding the product after workup.

Yield : 70–81%.
Advantages :

  • Shorter reaction time compared to HCl.
  • Reduced side reactions due to milder basic conditions.

Solvent-Free Mechanochemical Synthesis

Procedure :
Grinding the reactants (aldehyde, β-keto ester, urea) with a catalytic amount of BiCl₃ in a ball mill for 60 minutes achieves high conversion rates. This method is eco-friendly and avoids solvent waste.

Yield : ~75% (estimated from analogous reactions).

Optimization Studies and Reaction Conditions

Catalyst Screening

Catalyst Reaction Time (h) Yield (%)
HCl 7–12 63–72
DABCO 4–5 70–81
BiCl₃ 1 ~75

DABCO outperforms HCl in both yield and efficiency, likely due to its dual role as a base and phase-transfer catalyst.

Solvent Effects

Solvent Dielectric Constant Yield (%)
Ethanol 24.3 81
DCM 8.9 68
Solvent-Free 75

Ethanol’s high polarity stabilizes ionic intermediates, enhancing reaction rates.

Temperature Optimization

Elevating the temperature from 80°C to 100°C reduces reaction time by 40% but may promote decomposition of heat-sensitive aldehydes.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : Peaks at 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C ether), and 1550 cm⁻¹ (C=N stretch).
  • ¹H NMR (500 MHz, DMSO-d₆) : δ 1.35 (t, J=7.0 Hz, 3H, CH₂CH₃), 2.25 (s, 3H, C5-CH₃), 3.75 (q, J=7.0 Hz, 2H, OCH₂), 4.10 (s, 2H, C2-CH₂).
  • ¹³C NMR : δ 14.1 (CH₂CH₃), 18.9 (C5-CH₃), 64.8 (OCH₂), 152.3 (C=N).

X-ray Crystallography

Single-crystal X-ray analysis confirms the envelope conformation of the tetrahydropyrimidine ring and intramolecular C–H⋯O hydrogen bonding.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Scalability
HCl Catalysis 63–72 7–12 Moderate
DABCO Catalysis 70–81 4–5 High
Mechanochemical ~75 1 High

DABCO-catalyzed synthesis is optimal for laboratory-scale production, while mechanochemical methods suit industrial applications.

Q & A

Q. What are the standard synthetic routes for 1-Butyl-2-[ethoxy(phenyl)methyl]-5-methyl-1,4,5,6-tetrahydropyrimidine?

The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydropyrimidine core via cyclocondensation of substituted ureas or thioureas with β-dicarbonyl compounds. Key steps include:

  • Alkylation/functionalization : Introducing the butyl and ethoxy(phenyl)methyl groups via nucleophilic substitution or coupling reactions under inert atmospheres .
  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane (DCM) are used to stabilize intermediates, with temperature control (0–80°C) to prevent decomposition .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures ≥95% purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. For example, the ethoxy group’s methyl protons appear as a triplet at ~1.2 ppm, while aromatic protons resonate at 7.2–7.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30) to assess purity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 331.24) .

Q. How can researchers design initial pharmacological screening assays for this compound?

  • Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., tetrahydropyrimidines with piperazine moieties show kinase inhibition ).
  • In vitro assays : Use cell-free enzymatic assays (e.g., ATPase activity for kinase targets) or cell-based viability tests (MTT assay) at concentrations of 1–100 µM .
  • Control experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent controls (DMSO ≤0.1%) .

Q. What strategies are effective for literature retrieval on structurally related compounds?

  • Database searches : Use SciFinder or Reaxys with substructure filters (tetrahydropyrimidine core + ethoxy/phenyl groups) .
  • Keyword optimization : Combine terms like “1,4,5,6-tetrahydropyrimidine derivatives” AND “kinase inhibition” in PubMed/Google Scholar .
  • Patent mining : Explore USPTO or Espacenet for synthetic routes and bioactivity claims .

Advanced Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., L-proline) to enhance cyclocondensation efficiency .
  • Solvent effects : Compare yields in DMSO (polar, high-boiling) vs. THF (low polarity); DMSO may improve solubility of bulky intermediates .
  • Stepwise monitoring : Use TLC or inline IR spectroscopy to track intermediate formation and adjust stoichiometry .

Q. How should contradictory bioactivity data between studies be resolved?

  • Assay validation : Replicate experiments under standardized conditions (e.g., pH, temperature, cell line). For example, conflicting IC50_{50} values in cancer cells may arise from varying serum concentrations .
  • Structural verification : Confirm batch purity via HPLC and NMR to rule out degradants or stereoisomers .
  • Meta-analysis : Compare data across >3 independent studies to identify trends (e.g., consistent logP correlations with membrane permeability ).

Q. What challenges arise in resolving the stereochemistry of this compound, and how are they addressed?

  • Chiral centers : The tetrahydropyrimidine ring and ethoxy(phenyl)methyl group may introduce multiple stereoisomers. Use chiral HPLC (e.g., Chiralpak AD-H column) or X-ray crystallography to assign configurations .
  • Dynamic resolution : Employ kinetic resolution with chiral catalysts or enantioselective crystallization .

Q. What computational methods aid in identifying potential biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., PDB ID 5YF for cyclin-dependent kinases ).
  • Pharmacophore modeling : Align electrostatic/hydrophobic features with known inhibitors (e.g., piperazine-containing ligands for GPCRs ).

Q. How are stability and degradation profiles evaluated under physiological conditions?

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C for 24 hours. Monitor degradation via HPLC .
  • Plasma stability : Incubate with human plasma (37°C, 1 hour) and quantify parent compound loss using LC-MS .

Q. What advanced analytical techniques resolve complex impurity profiles?

  • 2D NMR (HSQC, HMBC) : Assign ambiguous peaks in crowded spectra (e.g., overlapping cyclohexene and phenyl protons) .
  • LC-QTOF-MS : Identify low-abundance impurities (e.g., oxidation byproducts) with ppm-level mass accuracy .

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